

IUPAC name and CAS number for 2-Cyclopentylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

[Get Quote](#)

An In-depth Technical Guide to 2-Cyclopentylcyclopentanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling 2-Cyclopentylcyclopentanone

2-Cyclopentylcyclopentanone, with the IUPAC name 2-cyclopentylcyclopentan-1-one[1] and CAS Number 4884-24-6[1][2][3][4], is a bicyclic ketone that has garnered significant interest in the fields of flavor, fragrance, and synthetic chemistry. Its unique molecular architecture, consisting of two fused five-membered rings, gives rise to a distinct sensory profile and provides a versatile scaffold for further chemical modification. While its primary commercial application lies in its use as a fragrance and flavoring agent, its structural motifs are of interest to medicinal chemists and organic synthesis experts for the development of novel molecules.

This technical guide provides a comprehensive overview of **2-cyclopentylcyclopentanone**, detailing its chemical identity, synthesis protocols, spectroscopic signature, and known applications. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical and Physical Properties

2-Cyclopentylcyclopentanone is a clear, colorless liquid at room temperature.[\[1\]](#)[\[2\]](#) It is characterized by a distinct fruity, green, and minty aroma.[\[1\]](#)[\[2\]](#) Its lipophilic nature is indicated by its insolubility in water, while it is soluble in organic solvents such as ethanol.[\[5\]](#)

Property	Value	Source
IUPAC Name	2-cyclopentylcyclopentan-1-one	[1]
CAS Number	4884-24-6	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₆ O	[1] [2]
Molecular Weight	152.23 g/mol	[1] [5]
Appearance	Clear colorless liquid	[1] [2]
Odor	Fruity, green, minty	[1] [2]
Boiling Point	79.5°C at 3.5 mmHg	[6]
Density	0.975-0.983 g/cm ³ at 20°C	[5]
Refractive Index	1.475-1.481 at 20°C	[5]
Flash Point	90.0°C (194.0°F)	[3]

Synthesis of 2-Cyclopentylcyclopentanone

The most common and industrially viable synthesis of **2-cyclopentylcyclopentanone** involves a two-step process starting from cyclopentanone. This process is valued for its operational simplicity and the availability of the starting material.[\[6\]](#)

Step 1: Base-Catalyzed Aldol Condensation of Cyclopentanone

The synthesis begins with the self-condensation of cyclopentanone in the presence of a basic catalyst to form the α,β -unsaturated ketone, 2-cyclopentylidene-cyclopentanone.

Step 2: Catalytic Hydrogenation

The intermediate, 2-cyclopentylidene-cyclopentanone, is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated product, **2-cyclopentylcyclopentanone**.^[6]

Caption: Synthesis of **2-Cyclopentylcyclopentanone** from Cyclopentanone.

Experimental Protocol: Hydrogenation of 2-Cyclopentylidene-cyclopentanone

The following protocol is adapted from a patented synthesis method.^[6]

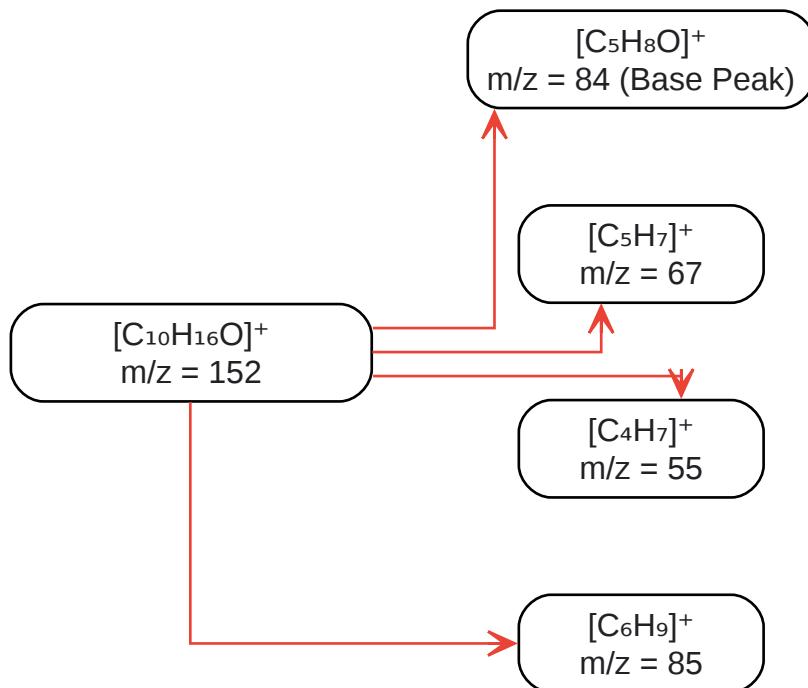
- Catalyst Preparation: To a hydrogenation vessel, add 380 g of 2-cyclopentylidene-cyclopentanone.
- Catalyst Addition: Carefully add 17.0 g of 5% palladium on activated carbon (Pd/C) catalyst to the vessel.
- Hydrogenation: The reaction is carried out at ordinary temperature and pressure under a hydrogen atmosphere until the consumption of hydrogen ceases.
- Work-up: Upon completion, the catalyst is removed by filtration.
- Purification: The crude product is purified by precision distillation under reduced pressure (3.5 mmHg) to afford the final product, which distills at 79.5°C.^[6]

Spectroscopic Characterization

The structural elucidation of **2-cyclopentylcyclopentanone** is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band around 1730 cm^{-1} , which is indicative of the carbonyl ($\text{C}=\text{O}$) stretching vibration of a five-membered ring ketone.^[6]


^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides a detailed map of the carbon skeleton. The key chemical shifts (δ) in ppm are as follows:[6]

Chemical Shift (ppm)	Assignment
219.72	Carbonyl Carbon (C=O)
52.73	Methine Carbon (CH)
40.02	Methine Carbon (CH)
38.00	Methylene Carbon (CH ₂)
30.76	Methylene Carbon (CH ₂)
29.65	Methylene Carbon (CH ₂)
27.48	Methylene Carbon (CH ₂)
25.14	Methylene Carbon (CH ₂)
24.83	Methylene Carbon (CH ₂)
20.62	Methylene Carbon (CH ₂)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak (M^+) at m/e 152, consistent with the molecular weight of the compound. Key fragmentation patterns include prominent peaks at m/e 84 (base peak), 67, 55, and 85.[6]

[Click to download full resolution via product page](#)

Caption: Key Mass Spectrometry Fragments of **2-Cyclopentylcyclopentanone**.

Reactivity and Applications

Chemical Reactivity

As a ketone, **2-cyclopentylcyclopentanone** exhibits reactivity at two primary sites: the electrophilic carbonyl carbon and the adjacent α -carbons.

- **Carbonyl Group Reactions:** The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol (2-cyclopentylcyclopentanol), and Grignard reactions to form tertiary alcohols.
- **α -Carbon Reactivity:** The presence of acidic protons on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions. These enolates can then act as nucleophiles in various alkylation and condensation reactions, enabling the synthesis of more complex derivatives.

Applications in Flavors and Fragrances

The primary application of **2-cyclopentylcyclopentanone** is as a component in fragrance and flavor compositions.^[6] Its fresh, cool, and minty notes make it a valuable ingredient for imparting these characteristics to a wide range of consumer products, including:

- Dentifrices and mouth fresheners
- Soaps and shampoos
- Cosmetics
- Household cleaning products^[6]

The typical usage level in fragrance concentrates can be up to 2.0%.^[7]

Potential in Synthetic and Medicinal Chemistry

While its current use is dominated by the fragrance industry, the cyclopentanone moiety is a common structural feature in many biologically active natural products and pharmaceuticals.^[8] The chemical reactivity of **2-cyclopentylcyclopentanone** makes it a potentially useful building block for the synthesis of novel compounds with potential therapeutic applications. The synthesis of various pyran, pyridine, and thiophene derivatives from related cyclopentanone structures has been shown to yield compounds with antitumor activity.^[9]

Safety and Handling

2-Cyclopentylcyclopentanone is classified as causing skin and serious eye irritation.^[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Cyclopentylcyclopentanone is a well-characterized compound with established synthesis routes and a strong foothold in the flavor and fragrance industry. Its straightforward synthesis from readily available precursors, coupled with its desirable organoleptic properties, ensures its continued commercial relevance. Beyond its current applications, its chemical functionality presents opportunities for its use as a versatile intermediate in organic synthesis, potentially

leading to the discovery of novel molecules with valuable applications in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 2. guidechem.com [guidechem.com]
- 3. One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 5. 2-Cyclopentylcyclopentanone | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodsentscompany.com]
- 8. fiveable.me [fiveable.me]
- 9. scirp.org [scirp.org]
- To cite this document: BenchChem. [IUPAC name and CAS number for 2-Cyclopentylcyclopentanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220294#iupac-name-and-cas-number-for-2-cyclopentylcyclopentanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com